

# mobocertinib binding affinity to EGFR exon 20 insertion variants

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An In-depth Technical Guide to the Binding Affinity and Inhibitory Potency of Mobocertinib against EGFR Exon 20 Insertion Variants

### **Executive Summary**

Epidermal Growth Factor Receptor (EGFR) exon 20 insertion (EGFRex20ins) mutations represent a distinct and heterogeneous subgroup of non-small cell lung cancer (NSCLC) that has historically been challenging to treat with conventional EGFR tyrosine kinase inhibitors (TKIs).[1][2][3] These mutations lead to constitutive activation of the EGFR signaling pathway, driving tumor proliferation and survival.[4][5] Mobocertinib (formerly TAK-788) is a novel, irreversible, oral TKI specifically designed to target EGFRex20ins mutants with selectivity over wild-type (WT) EGFR.[2][4] This guide provides a comprehensive technical overview of mobocertinib's mechanism of action, binding affinity, and inhibitory potency against various EGFRex20ins variants, supported by detailed experimental protocols and pathway visualizations.

#### **Mechanism of Action**

Mobocertinib was developed through structure-based design to effectively target the unique conformational changes induced by exon 20 insertions.[6][7] These insertions, typically occurring between amino acids 762 and 774, force the C-helix of the kinase domain into a constitutively active state, which sterically hinders the binding of earlier-generation TKIs.[6][8]



Mobocertinib's design overcomes this challenge by occupying a vacant pocket near the alpha C-helix, a binding site not effectively utilized by other inhibitors like osimertinib.[6][9] Furthermore, it is an irreversible inhibitor that forms a covalent bond with the Cys797 residue in the ATP-binding pocket of EGFR.[6][8] This irreversible binding mechanism contributes to its increased potency and sustained inhibition of EGFR kinase activity.[8]

# Quantitative Analysis of Inhibitory Potency and Binding Affinity

The efficacy of mobocertinib has been quantified through various preclinical assays, demonstrating its potent inhibitory activity against a wide range of EGFRex20ins variants while maintaining a therapeutic window over WT EGFR.

#### In Vitro Inhibitory Potency (IC50)

The half-maximal inhibitory concentration (IC50) values from cell-based assays highlight mobocertinib's potency and selectivity. Mobocertinib inhibits EGFRex20ins mutants at nanomolar concentrations, significantly more potent than its effect on WT EGFR.

Table 1: Mobocertinib IC50 Values Against EGFR Variants in Ba/F3 Cells

EGFR Variant Class	Specific Mutations	Mobocertinib IC50 (nM)
Exon 20 Insertions	FQEA, NPG, ASV, NPH, SVD	4.3 – 22.5[8]
	14 variants tested (general)	2.7 – 22.5[4]
Wild-Type	WT EGFR	34.5[4][8]
Common Activating	Exon 19 Deletion (D), L858R (L)	1.3 – 4.0[4]
Resistance Mutations	L858R + T790M (LT)	9.8[4]

| L858R + T790M + C797S (LTC) | >10,000[4][8] |

Table 2: Comparative IC50 Values in NSCLC Patient-Derived Cell Lines



Cell Line	EGFRex2 0ins Variant	Mobocert inib (nM)	Afatinib (nM)	Osimertin ib (nM)	Erlotinib (nM)	Gefitinib (nM)
CUTO14	NPH	33[6]	66[ <mark>6</mark> ]	575[ <mark>6</mark> ]	2679[6]	1021[6]

| LU0387 | NPH | 21[6] | 20[6] | 195[6] | 2793[6] | 364[6] |

#### **Biophysical Binding Affinity (Kd)**

Biophysical assays confirm the high-affinity binding of mobocertinib to EGFRex20ins mutants.

Table 3: Reversible Binding Affinity via Surface Plasmon Resonance (SPR)

Compound	Target EGFR Variant	Observation
Mobocertinib	EGFRex20ins NPG (C797S)	Substantially better binding affinity and selectivity over WT EGFR compared to osimertinib and afatinib.[4][8]
Afatinib	EGFRex20ins NPG (C797S)	Lower binding affinity to the NPG mutant compared to mobocertinib.[6]

| Osimertinib | EGFRex20ins NPG (C797S) | Lower binding affinity to the NPG mutant compared to mobocertinib.[6] |

#### **Experimental Protocols**

The following sections detail the methodologies used to generate the binding affinity and potency data for mobocertinib.

## Cell-Based Viability/Proliferation Assay for IC50 Determination



This assay measures the ability of an inhibitor to suppress the growth of cancer cells dependent on EGFR signaling.[10]

- Cell Line Selection: Engineered Ba/F3 cells expressing various human EGFRex20ins mutants or patient-derived NSCLC cell lines (e.g., CUTO14, LU0387) are used.[4][6]
- Cell Seeding: Cells are seeded into 96-well or 384-well microplates at a predetermined density and allowed to adhere overnight.
- Compound Preparation and Treatment: Mobocertinib is serially diluted (e.g., 3-fold dilutions)
  in DMSO to create a range of concentrations. The diluted compounds are added to the cell
  plates. A DMSO-only control is included.
- Incubation: Plates are incubated for a standard period, typically 72 hours, under normal cell culture conditions (37°C, 5% CO2).
- Viability Measurement: Cell viability is assessed using a luminescence-based assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.[10][11] This assay quantifies ATP, an indicator of metabolically active cells.[11]
- Data Acquisition: Luminescence is read using a plate reader.
- IC50 Calculation: The raw luminescence data is normalized to the DMSO control. The
  percentage of inhibition is plotted against the logarithm of the inhibitor concentration, and the
  data is fitted to a four-parameter logistic (sigmoidal dose-response) curve to determine the
  IC50 value.[12]

#### In Vitro Kinase Assay

This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified kinases.[13]

- Assay Components: The assay includes recombinant human EGFR kinase (wild-type or mutant), a specific peptide substrate, and ATP.[14]
- Reaction Setup: The reaction is performed in a microplate. The kinase, substrate, and varying concentrations of mobocertinib are pre-incubated.



- Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
- Detection: Kinase activity is measured by quantifying the amount of ADP produced, which is directly proportional to substrate phosphorylation. The ADP-Glo™ Kinase Assay is a common method for this, where the amount of ADP is converted into a luminescent signal.
   [14]
- Data Analysis: The luminescent signal is measured over time (kinetic assay) or at a fixed endpoint.[12] IC50 values are calculated by plotting the inhibition of kinase activity against the inhibitor concentration.[12]

## Surface Plasmon Resonance (SPR) for Binding Affinity (Kd)

SPR is a label-free technique used to measure real-time biomolecular interactions and determine binding kinetics and affinity.[13]

- System and Chip: A Biacore T200 instrument with a CM5 sensor chip is typically used.[8]
- Protein Immobilization: A truncated version of the EGFR protein (e.g., EGFRex20ins NPG mutant containing a C797S mutation to assess reversible binding) is immobilized onto the chip surface.[8]
- Analyte Injection: Various concentrations of mobocertinib (the analyte) are prepared in a running buffer and injected sequentially over the chip surface.
- Measurement: The interaction between mobocertinib and the immobilized EGFR protein causes a change in the refractive index at the surface, which is detected and recorded in a sensorgram.
- Data Analysis: The sensorgram data, showing association and dissociation phases, is analyzed using kinetic models to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd), where Kd = kd/ka.

#### **Western Blot for Target Engagement**



This technique is used to confirm that mobocertinib inhibits the phosphorylation of EGFR and its downstream signaling proteins within intact cells.[15]

- Cell Treatment: NSCLC cells are treated with increasing concentrations of mobocertinib for a specified duration (e.g., 8 hours).[7]
- Protein Extraction: Cells are lysed, and total protein concentration is determined.
- SDS-PAGE and Transfer: Equal amounts of protein are separated by gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.
- Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, p-AKT, total AKT, p-ERK, and total ERK.
- Detection: After incubation with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP), the protein bands are visualized using a chemiluminescent substrate.
   The band intensity indicates the level of protein phosphorylation.

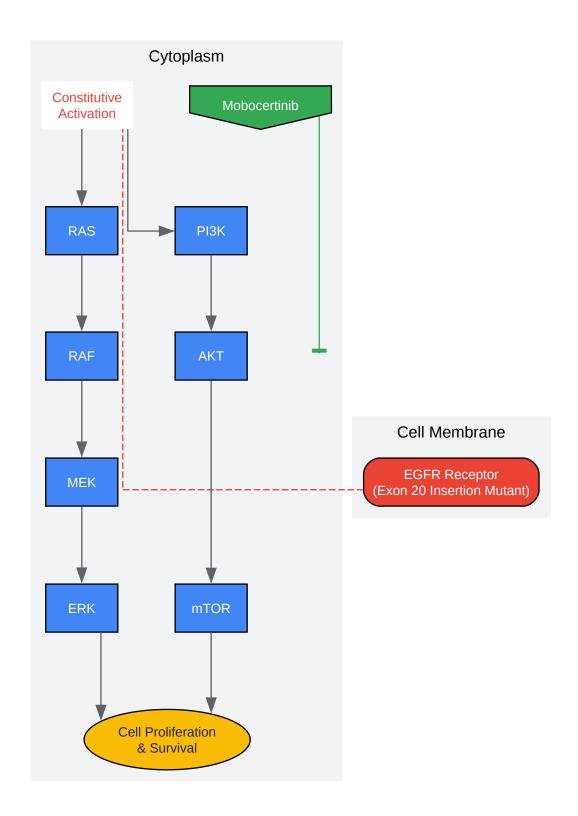
#### **Visualizing Pathways and Workflows**

Diagrams are provided to illustrate the relevant biological pathways and experimental processes.

#### **EGFR Signaling Pathway and Mobocertinib Inhibition**

EGFRex20ins mutations cause ligand-independent dimerization and autophosphorylation of the receptor, leading to constitutive activation of downstream pro-survival and proliferative pathways, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[5] Mobocertinib acts by directly inhibiting the kinase domain, blocking this aberrant signaling cascade.





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Caption: Constitutive EGFR signaling by Exon 20 insertions and inhibition by mobocertinib.

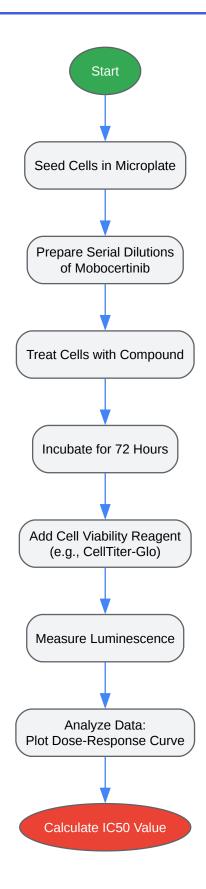




### **Experimental Workflow for IC50 Determination**

The process for determining the IC50 value of an inhibitor is a standardized workflow in drug development.[10]





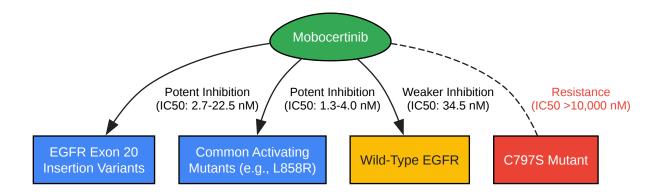
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Caption: General experimental workflow for cell-based IC50 determination.



#### **Logical Relationship of Mobocertinib Potency**

Mobocertinib was specifically designed for selectivity, demonstrating varying levels of potency against different EGFR genotypes.



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Caption: Potency of mobocertinib against different EGFR genotypes.

#### Conclusion

Mobocertinib is a potent and selective irreversible inhibitor of EGFR kinases harboring exon 20 insertion mutations.[2][4] Preclinical data, derived from robust biochemical and cell-based assays, consistently demonstrate its high binding affinity and low nanomolar inhibitory concentrations against a multitude of EGFRex20ins variants.[4][8] Its mechanism, which involves forming a covalent bond with Cys797 and exploiting a unique binding pocket created by the exon 20 insertion, underpins its selectivity over wild-type EGFR.[6][8] This comprehensive technical profile provides a strong rationale for its clinical application in treating patients with EGFRex20ins-mutated NSCLC.

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